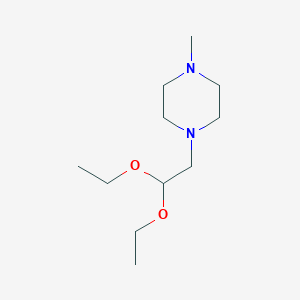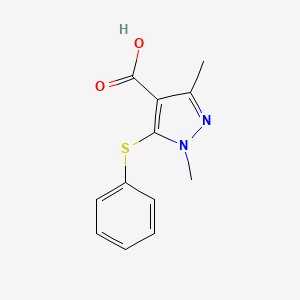![molecular formula C9H18N2O3S B1375188 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol CAS No. 1343578-96-0](/img/structure/B1375188.png)
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol
Übersicht
Beschreibung
“2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1343578-96-0. It has a molecular weight of 234.32 and its IUPAC name is 2-[4-(cyclopropylsulfonyl)-1-piperazinyl]ethanol . The compound is stored at room temperature and has a purity of 95%. It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O3S/c12-8-7-10-3-5-11(6-4-10)15(13,14)9-1-2-9/h9,12H,1-8H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 234.32 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Metabolism and Oxidative Processes
- Cytochrome P450 and Enzymes Involvement : This compound undergoes oxidative metabolism involving cytochrome P450 enzymes. Such processes include the formation of various metabolites, demonstrating the chemical's interaction with human liver microsomes and enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Chemical Synthesis and Characterization
- Synthesis of Piperazine Derivatives : The chemical has been used in the synthesis of various piperazine derivatives, demonstrating its utility in creating compounds with potential biological activities, such as antibacterial and antifungal properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Pharmacological Aspects
- Ligands for Melanocortin Receptors : Derivatives of this compound have been explored as ligands for melanocortin receptors, indicating potential applications in the development of treatments targeting these receptors (Mutulis et al., 2004).
Electrochemical Synthesis
- Electrochemical Synthesis Applications : The compound has been employed in electrochemical syntheses, such as in the creation of hydroquinone and benzoquinone derivatives. This indicates its role in advanced chemical synthesis techniques (Nematollahi, Momeni, & Khazalpour, 2014).
Antibacterial and Antifungal Activities
- Antimicrobial Properties : Some derivatives of this chemical have shown significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Kale & Durgade, 2017).
Antiviral Research
- Anti-HIV Activity : Derivatives of this compound have been synthesized and tested for anti-HIV activity, suggesting its potential application in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Eco-Friendly Synthesis
- Green Microwave-Assisted Synthesis : The compound is involved in eco-friendly synthesis processes, like microwave-assisted synthesis, which is more efficient and environmentally friendly compared to conventional methods (Said et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Eigenschaften
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c12-8-7-10-3-5-11(6-4-10)15(13,14)9-1-2-9/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEZKUDGBNGWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


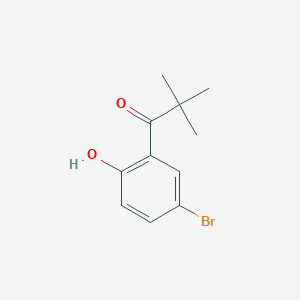
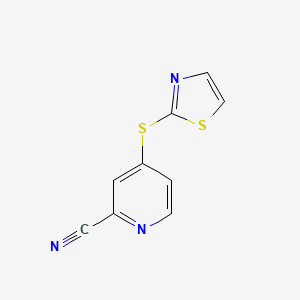

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)

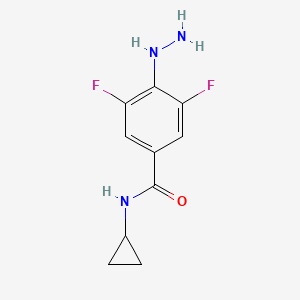
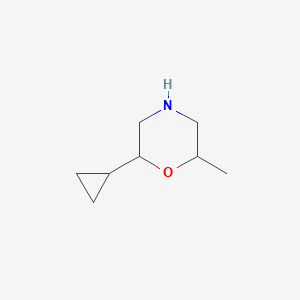
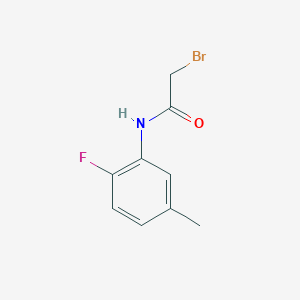
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)


